Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)-
CAS No.: 90390-44-6
Cat. No.: VC16988111
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90390-44-6 |
|---|---|
| Molecular Formula | C11H13ClF3N |
| Molecular Weight | 251.67 g/mol |
| IUPAC Name | N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]propan-1-amine |
| Standard InChI | InChI=1S/C11H13ClF3N/c1-2-5-16-7-8-3-4-10(12)9(6-8)11(13,14)15/h3-4,6,16H,2,5,7H2,1H3 |
| Standard InChI Key | PTLXXVBCRKWKNU-UHFFFAOYSA-N |
| Canonical SMILES | CCCNCC1=CC(=C(C=C1)Cl)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The benzylamine backbone is further modified by a propyl group (-CH₂CH₂CH₃) attached to the nitrogen atom. This arrangement creates a sterically hindered amine with enhanced lipophilicity due to the -CF₃ group, which also reduces metabolic degradation susceptibility.
Physicochemical Properties
While experimental data for the target compound is limited, analogous compounds provide critical insights:
| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 4-Chloro-3-(trifluoromethyl)benzylamine | C₈H₇ClF₃N | 222.9 | 1.4 |
| 4-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 191.0 | 1.2 |
| Target Compound | C₁₁H₁₃ClF₃N | ~230 (estimated) | ~1.3 (estimated) |
Table 1: Comparative physicochemical properties of structurally related benzylamine derivatives.
The trifluoromethyl group significantly lowers the compound’s pKa compared to unsubstituted benzylamines, enhancing its solubility in organic solvents. Computational modeling predicts a logP value of 3.2 ± 0.3, indicating moderate lipophilicity suitable for membrane permeability in biological systems.
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 4-chloro-N-propyl-3-(trifluoromethyl)benzenemethanamine likely involves a multi-step sequence:
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Nitration and Reduction:
Starting from o-chlorotrifluoromethylbenzene, nitration with concentrated HNO₃ in acetic anhydride yields 4-nitro-2-trifluoromethylchlorobenzene . Subsequent reduction using FeCl₃·6H₂O-activated hydrazine hydrate converts the nitro group to an amine . -
N-Alkylation:
The primary amine intermediate undergoes alkylation with propyl bromide in the presence of a base (e.g., K₂CO₃) to install the propyl group. This step typically employs polar aprotic solvents like DMF at 60–80°C. -
Purification:
Final purification via vacuum distillation (≤ -0.096 MPa, 95–100°C) ensures ≥95% purity .
Industrial-Scale Optimization
The patent CN110885298B details a scalable continuous flow process for related isocyanates, suggesting analogous methods could be adapted for this compound . Key parameters include:
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Catalyst System: FeCl₃·6H₂O (0.06–0.08 eq) enhances reaction rates by 40% compared to uncatalyzed conditions .
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Solvent Selection: 1,2-Dichloroethane minimizes side reactions during alkylation .
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Yield Optimization: Stepwise temperature control (-5°C during triphosgene addition, reflux for 3–5 h) achieves yields exceeding 85% .
Applications in Pharmaceutical and Materials Science
Drug Discovery Intermediates
The compound’s structure aligns with pharmacophores in:
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Kinase Inhibitors: Trifluoromethyl groups enhance binding to ATP pockets.
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Antimicrobial Agents: Chlorine and amine groups disrupt bacterial cell membranes.
Related Compounds and Structural Analogues
Table 2: Structurally related compounds and their distinguishing features .
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